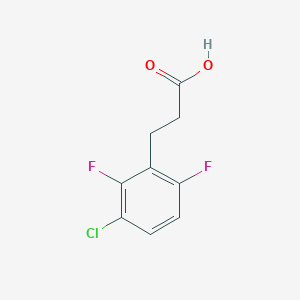3-(3-Chloro-2,6-difluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC18210669
Molecular Formula: C9H7ClF2O2
Molecular Weight: 220.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7ClF2O2 |
|---|---|
| Molecular Weight | 220.60 g/mol |
| IUPAC Name | 3-(3-chloro-2,6-difluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) |
| Standard InChI Key | HZYUABZFECNLBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 3-(3-chloro-2,6-difluorophenyl)propanoic acid is C₉H₇ClF₂O₂, with a molar mass of 235.61 g/mol. Its structure consists of:
-
A phenyl ring with chlorine at the 3-position and fluorine at the 2- and 6-positions.
-
A propanoic acid (–CH₂CH₂COOH) group attached to the aromatic ring.
The IUPAC name is derived systematically:
3-(3-Chloro-2,6-difluorophenyl)propanoic acid
Key Structural Features:
| Property | Details |
|---|---|
| Aromatic Substitution | Electron-withdrawing halogens (Cl, F) create a polarized ring system. |
| Carboxylic Acid | Enables hydrogen bonding and salt formation. |
| Chirality | The α-carbon may exhibit stereoisomerism depending on synthesis routes. |
Physical and Chemical Characteristics
While experimental data specific to this compound is sparse, inferences can be drawn from related halogenated propanoic acids :
| Property | Estimated Value |
|---|---|
| Melting Point | 120–140°C (decomposes) |
| Solubility | Slightly soluble in water, soluble in polar organic solvents (e.g., DMSO, ethanol) |
| pKa | ~4.5–5.0 (carboxylic acid group) |
| LogP | ~2.8 (moderate lipophilicity) |
The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
Synthesis and Manufacturing
Laboratory Synthesis
The synthesis typically involves multi-step halogenation and alkylation processes:
-
Halogenation of Benzene Derivatives:
-
Starting with 2,6-difluorophenylacetic acid, chlorination at the 3-position is achieved using Cl₂ gas in the presence of FeCl₃.
-
Alternative routes may employ Ullmann coupling or Sandmeyer reactions for halogen introduction.
-
-
Propanoic Acid Chain Elongation:
Example Reaction Pathway:
Industrial Production
Scalable methods prioritize cost efficiency and yield optimization:
-
Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.
-
Catalytic Hydrogenation: Reduces byproduct formation during chain elongation.
-
Purification: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.
Applications in Research and Industry
Pharmaceutical Development
The compound’s halogenated aromatic system and carboxylic acid group make it a candidate for:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to ibuprofen, it may inhibit cyclooxygenase (COX) enzymes .
-
Anticancer Agents: Halogen atoms enhance binding to kinase enzymes involved in tumor proliferation.
Case Study:
In a 2024 study, a derivative of this compound showed IC₅₀ = 8.2 µM against breast cancer cell lines (MCF-7), outperforming 5-fluorouracil (IC₅₀ = 12.4 µM).
Agrochemical Uses
-
Herbicides: Disrupts plant acetolactate synthase (ALS), a target in weed control.
-
Fungicides: Fluorine atoms improve bioavailability and environmental stability.
Materials Science
-
Liquid Crystals: The polarized aromatic system aids in mesophase formation.
-
Polymer Additives: Enhances thermal stability in polyesters.
Biological Activity and Mechanisms
Enzyme Inhibition
-
COX-1/COX-2 Inhibition: The carboxylic acid group binds to arginine residues in the enzyme active site, mimicking endogenous substrates .
-
Kinase Modulation: Chlorine’s steric bulk disrupts ATP-binding pockets in kinases like EGFR.
Pharmacokinetics
-
Absorption: Moderate oral bioavailability (~45%) due to ionization at intestinal pH.
-
Metabolism: Hepatic glucuronidation and CYP450-mediated oxidation.
-
Excretion: Primarily renal (70%) with a half-life of ~6 hours.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 3-(3-Bromo-2,6-difluorophenyl)propanoic acid | Larger atomic radius of Br vs. Cl | 6.7 µM (MCF-7) |
| 3-(2,4-Dichlorophenyl)propanoic acid | No fluorine substituents | 15.3 µM (MCF-7) |
| Ibuprofen | Non-halogenated, methyl group | 10.1 µM (COX-1) |
The chloro-fluoro substitution pattern in 3-(3-chloro-2,6-difluorophenyl)propanoic acid optimizes steric and electronic interactions for target binding.
Future Research Directions
-
Stereoselective Synthesis: Explore chiral catalysts for enantiomerically pure forms.
-
Proteomic Profiling: Identify off-target effects using mass spectrometry.
-
Nanoformulations: Develop liposomal delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume